Piridazina e derivati

Pyridazines and their derivatives are a class of heterocyclic compounds with a pyridazine ring as the core structure. These molecules are characterized by their distinctive aromaticity and unique electronic properties, which make them highly versatile in various applications. Pyridazines find extensive use in pharmaceuticals, where they often act as bioactive moieties due to their ability to bind to specific targets such as enzymes or receptors. Additionally, these compounds play significant roles in the development of agrochemicals, particularly as herbicides and fungicides, leveraging their chemical stability and selective activity. In the field of materials science, pyridazines are explored for their potential in organic electronics, including the fabrication of organic light-emitting diodes (OLEDs) and solar cells due to their excellent electron-donating and accepting properties. Furthermore, these derivatives have shown promise in dye-sensitized solar cells and as molecular scaffolds in supramolecular chemistry, offering a rich platform for the synthesis of complex structures with tailored functionalities.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

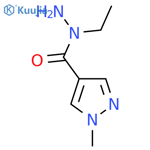

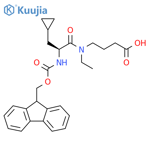

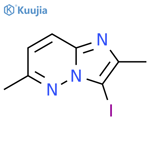

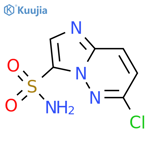

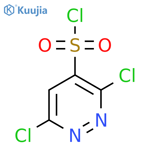

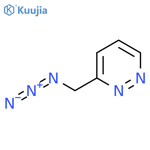

|

3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine | 1936097-79-8 | C8H8IN3 |

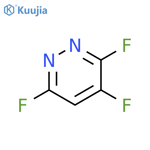

|

6-chloroimidazo1,2-bpyridazine-3-sulfonamide | 174747-88-7 | C6H5ClN4O2S |

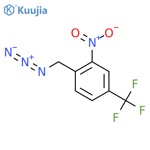

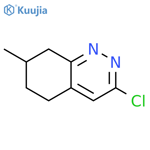

|

3,6-Dichloropyridazine-4-sulfonyl chloride | 1557561-16-6 | C4HCl3N2O2S |

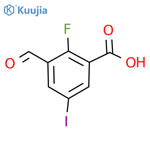

|

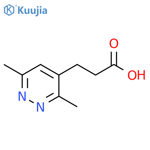

3-(3,6-dimethylpyridazin-4-yl)propanoic acid | 1934813-20-3 | C9H12N2O2 |

|

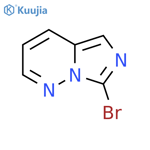

7-Bromoimidazo[1,5-b]pyridazine | 1367827-99-3 | C6H4BrN3 |

|

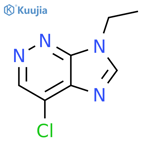

7H-Imidazo[4,5-c]pyridazine, 4-chloro-7-ethyl- | 1268521-56-7 | C7H7ClN4 |

|

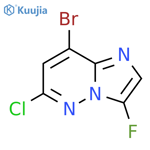

8-bromo-6-chloro-3-fluoroimidazo[1,2-b]pyridazine | 933035-36-0 | C6H2BrClFN3 |

|

3-(Azidomethyl)pyridazine | 1279818-63-1 | C5H5N5 |

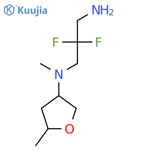

|

3,4,6-trifluoropyridazine | 2386912-84-9 | C4HF3N2 |

|

3-Chloro-7-methyl-5,6,7,8-tetrahydro-cinnoline | 1706429-21-1 | C9H11ClN2 |

Letteratura correlata

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

Fornitori consigliati

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati